Methyl elaidolinolenate
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Overview
Description
Methyl elaidolinolenate is a natural product found in Ageratum conyzoides, Palafoxia arida, and other organisms with data available.
Scientific Research Applications
Oxidation of Unsaturated Fatty Acids
Methyl elaidolinolenate, as a fatty acid, participates in oxidation processes. Research by Holman and Elmer (1947) on the autoxidation of various fatty acids, including elaidolinolenic acid, highlights the significance of the number of double bonds in determining the rate of oxidation. They confirmed that acids oxidize more rapidly than their esters, which is relevant for understanding the behavior of this compound in biological systems (Holman & Elmer, 1947).
Dietary Fatty Acids and Human Metabolism
DeLany et al. (2000) studied the oxidation of various dietary fatty acids in humans, including linolenate and elaidate (trans isomer of oleate). Their findings indicate how different fatty acids, based on their structural properties, are metabolized and oxidized in the body, providing insights into the metabolic pathways that might involve this compound (DeLany, Windhauser, Champagne, & Bray, 2000).
Plant Extracts and Antioxidant Activity
Kähkönen et al. (1999) examined the antioxidant activity of plant extracts containing phenolic compounds, including methyl linoleate. This research is relevant to this compound due to the structural similarities and potential for similar antioxidant properties, which are important in understanding the compound's role in plant physiology and potential applications in pharmaceuticals (Kähkönen, Hopia, Vuorela, Rauha, Pihlaja, Kujala, & Heinonen, 1999).
Liver Phospholipids and Fatty Acid Metabolism
Guo and Alexander (1974) investigated the effects of dietary fatty acids, such as oleic and elaidic acid, on liver phospholipids in rats. This research contributes to understanding how different fatty acids, including elaidolinolenic acid derivatives, are incorporated into cellular structures and affect overall metabolism (Guo & Alexander, 1974).
Properties
CAS No. |
14202-25-6 |
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Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4+,8-7+,11-10+ |
InChI Key |
DVWSXZIHSUZZKJ-JSIPCRQOSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC |
Synonyms |
9,12,15-octadecatrienoic acid, methyl ester linolenic acid methyl ester methyl linolenate methyl linolenate, (Z,Z,Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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